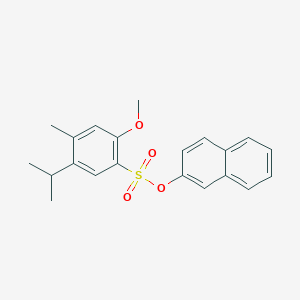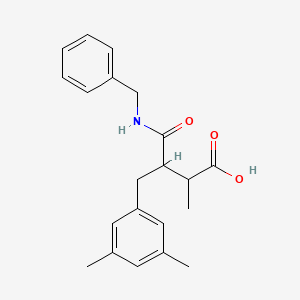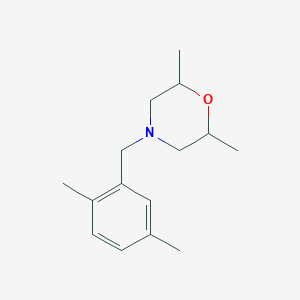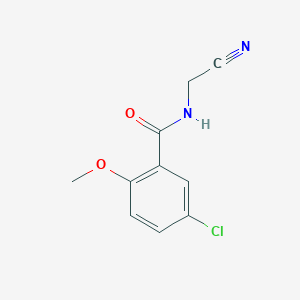![molecular formula C16H18ClN3O4S B5106173 5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5106173.png)
5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide is a chemical compound that is commonly known as CP-690,550. It is a potent inhibitor of Janus kinase 3 (JAK3) and has been extensively studied for its potential therapeutic applications in various autoimmune diseases. CP-690,550 has shown promising results in preclinical and clinical studies, and its mechanism of action and biochemical and physiological effects have been widely investigated.
Wirkmechanismus
CP-690,550 selectively inhibits the activity of 5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide, which is a key enzyme involved in the signaling pathways of several cytokines. 5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide is primarily expressed in immune cells, and its inhibition can suppress the immune response and reduce inflammation. CP-690,550 binds to the ATP-binding site of 5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide and prevents its phosphorylation, leading to the inhibition of downstream signaling pathways.
Biochemical and physiological effects:
CP-690,550 has been shown to have potent immunosuppressive effects and can reduce inflammation in autoimmune diseases. The compound can inhibit the production of cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the immune response. CP-690,550 has also been shown to inhibit the proliferation of T cells and B cells, which are key players in the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
CP-690,550 has several advantages for lab experiments. It is a potent and selective inhibitor of 5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide, which makes it a useful tool for studying the role of 5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide in autoimmune diseases. The compound has also been extensively studied in preclinical and clinical trials, and its safety and efficacy have been established. However, CP-690,550 has some limitations for lab experiments. It is a small molecule inhibitor, and its effects may not be specific to 5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide. In addition, the compound may have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
CP-690,550 has shown promising results in preclinical and clinical studies, and its potential therapeutic applications in autoimmune diseases are being explored. Future research directions for CP-690,550 include investigating its effects on other cytokines and immune cells, identifying potential biomarkers for patient selection and monitoring, and exploring its combination with other immunosuppressive drugs. In addition, the development of more selective 5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide inhibitors and the optimization of CP-690,550's pharmacokinetic and pharmacodynamic properties are also areas of future research.
Synthesemethoden
The synthesis of CP-690,550 involves several steps, starting from the reaction of 2-chloro-3-pyridineamine and 2-methoxy-N-propylbenzamide. The resulting intermediate is then reacted with sulfonyl chloride to obtain the final product. The synthesis of CP-690,550 has been reported in several research articles, and the compound has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to inhibit the activity of 5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide, a key enzyme involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting 5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide, CP-690,550 can suppress the immune response and reduce inflammation in autoimmune diseases.
Eigenschaften
IUPAC Name |
5-[(2-chloropyridin-3-yl)sulfamoyl]-2-methoxy-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4S/c1-3-8-19-16(21)12-10-11(6-7-14(12)24-2)25(22,23)20-13-5-4-9-18-15(13)17/h4-7,9-10,20H,3,8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALSQIDWWOJIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=C(N=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-benzyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-4-bromobenzamide](/img/structure/B5106107.png)
![N-(1-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5106108.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5106132.png)
![N-butyl-N-methyl-3-({[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5106134.png)

![1-(3-cyclopentylpropanoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5106145.png)

![5-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5106160.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide](/img/structure/B5106171.png)
![2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride](/img/structure/B5106183.png)
![1-bromo-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5106188.png)

![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3,4-dichlorobenzamide](/img/structure/B5106198.png)
